molecular formula C19H19Cl2N5O2 B2402495 Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate CAS No. 338777-84-7

Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate

Cat. No.: B2402495
CAS No.: 338777-84-7
M. Wt: 420.29
InChI Key: HYXBZFWTQLIXBJ-UHFFFAOYSA-N
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Description

Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of bis[(4-chlorophenyl)methyl]amino groups adds to its unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The bis[(4-chlorophenyl)methyl]amino groups are introduced through nucleophilic substitution reactions, often using chlorinated aromatic compounds as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory methods, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the tetrazole ring or the aromatic groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The bis[(4-chlorophenyl)methyl]amino groups may enhance the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[5-(phenylamino)tetrazol-2-yl]acetate
  • Ethyl 2-[5-(methylamino)tetrazol-2-yl]acetate
  • Ethyl 2-[5-(dimethylamino)tetrazol-2-yl]acetate

Uniqueness

Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate is unique due to the presence of bis[(4-chlorophenyl)methyl]amino groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N5O2/c1-2-28-18(27)13-26-23-19(22-24-26)25(11-14-3-7-16(20)8-4-14)12-15-5-9-17(21)10-6-15/h3-10H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXBZFWTQLIXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)N(CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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